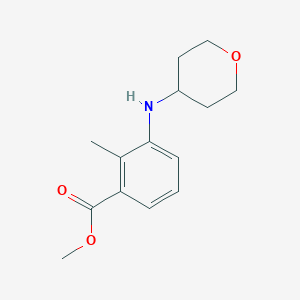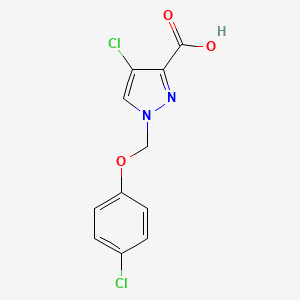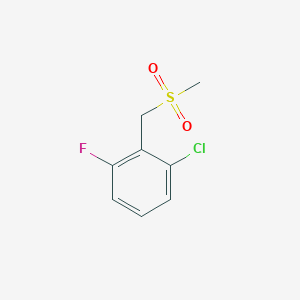
2-Chloro-6-fluorobenzylmethylsulfone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluorobenzylmethylsulfone typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with a sulfone reagent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the sulfone group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Chloro-6-fluorobenzylmethylsulfone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfone group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylmethylsulfone derivatives, while oxidation and reduction reactions can produce sulfoxides or sulfides .
科学研究应用
2-Chloro-6-fluorobenzylmethylsulfone is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-6-fluorobenzylmethylsulfone involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: A precursor in the synthesis of 2-Chloro-6-fluorobenzylmethylsulfone.
Benzylmethylsulfone: Lacks the chloro and fluoro substituents but shares the sulfone group.
2-Chloro-6-fluorobenzylamine: Similar structure but with an amine group instead of a sulfone.
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its reactivity and interactions with other molecules. These substituents can enhance the compound’s stability and specificity in biochemical applications .
属性
分子式 |
C8H8ClFO2S |
|---|---|
分子量 |
222.66 g/mol |
IUPAC 名称 |
1-chloro-3-fluoro-2-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H8ClFO2S/c1-13(11,12)5-6-7(9)3-2-4-8(6)10/h2-4H,5H2,1H3 |
InChI 键 |
BXJNKFUMWJFFCR-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)CC1=C(C=CC=C1Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


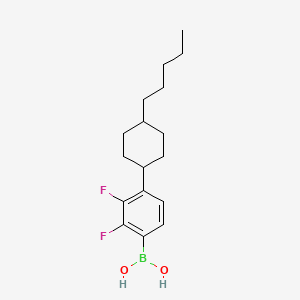
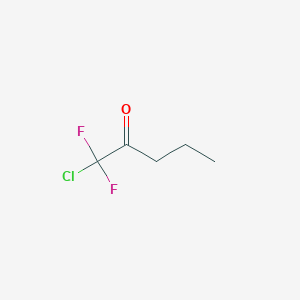
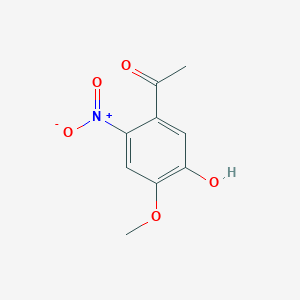
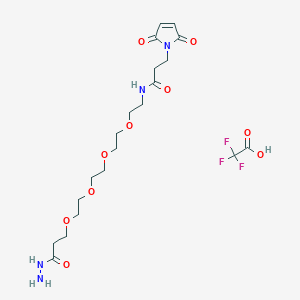
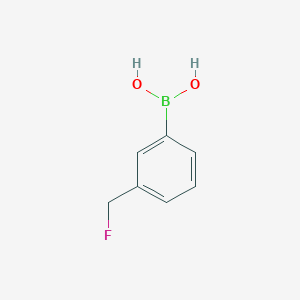

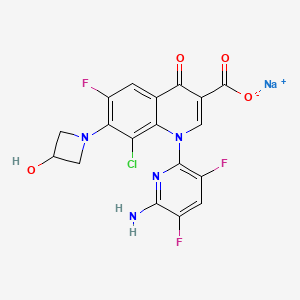
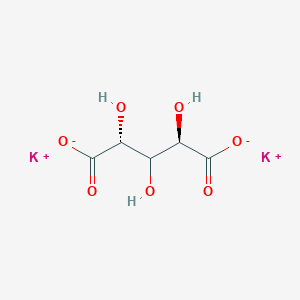
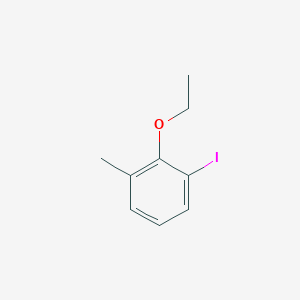
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12841621.png)
![(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B12841628.png)

